1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride
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Overview
Description
1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol, is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety .
Scientific Research Applications
1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: This compound is used in the development of biochemical assays and as a probe to study biological pathways.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of an indene derivative followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines.
Mechanism of Action
The mechanism of action of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride: This compound shares a similar core structure but differs in its stereochemistry and specific functional groups.
Other cyclopropane-fused indene derivatives: These compounds vary in their substituents and functional groups, leading to differences in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-6-10-9-5-7-3-1-2-4-8(7)11(9)10;/h1-4,9-11H,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKMYZGORCQFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C3=CC=CC=C31)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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